Cas no 28233-35-4 (9(10H)-Acridinone,1,3,5-trihydroxy-2,4-bis(3-methyl-2-buten-1-yl)-)

28233-35-4 structure
Nome del prodotto:9(10H)-Acridinone,1,3,5-trihydroxy-2,4-bis(3-methyl-2-buten-1-yl)-
9(10H)-Acridinone,1,3,5-trihydroxy-2,4-bis(3-methyl-2-buten-1-yl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 9(10H)-Acridinone,1,3,5-trihydroxy-2,4-bis(3-methyl-2-buten-1-yl)-
- 1,3,5-trihydroxy-2,4-bis(3-methylbut-2-enyl)-10H-acridin-9-one
- DTXSID10331993
- 28233-35-4
- MolPort-021-804-767
- AKOS040763251
- 1, 3, 5-trihydroxy-2, 4-bis(3-methylbut-2-enyl)-10H-acridin-9-one
- Atalaphylline
- 1,3,5-trihydroxy-2,4-bis(3-methylbut-2-enyl)acridin-9(10H)-one
- 1,3,5-Trihydroxy-2,4-bis(3-methyl-2-butenyl)-9(10H)-acridinone
- 28233-34-3
- Q27105874
- C10645
- AC1L9DKZ
- CHEBI:2903
-
- Inchi: InChI=1S/C23H25NO4/c1-12(2)8-10-15-20-18(23(28)16(21(15)26)11-9-13(3)4)22(27)14-6-5-7-17(25)19(14)24-20/h5-9,25-26,28H,10-11H2,1-4H3,(H,24,27)
- Chiave InChI: GLXYKTASIIUSRC-UHFFFAOYSA-N
- Sorrisi: OC1C2=C(NC3C(C2=O)=CC=CC=3O)C(C/C=C(\C)/C)=C(O)C=1C/C=C(/C)\C
Proprietà calcolate
- Massa esatta: 379.17845
- Massa monoisotopica: 379.178
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 28
- Conta legami ruotabili: 4
- Complessità: 635
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 6.3
- Superficie polare topologica: 89.8Ų
Proprietà sperimentali
- Densità: 1.242
- Punto di ebollizione: 584.9°Cat760mmHg
- Punto di infiammabilità: 307.5°C
- Indice di rifrazione: 1.636
- PSA: 89.79
9(10H)-Acridinone,1,3,5-trihydroxy-2,4-bis(3-methyl-2-buten-1-yl)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6199-1 mL * 10 mM (in DMSO) |
Atalaphylline |
28233-35-4 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
TargetMol Chemicals | TN6199-5 mg |
Atalaphylline |
28233-35-4 | 98% | 5mg |
¥ 3,710 | 2023-07-11 | |
TargetMol Chemicals | TN6199-1 ml * 10 mm |
Atalaphylline |
28233-35-4 | 1 ml * 10 mm |
¥ 3810 | 2024-07-20 | ||
TargetMol Chemicals | TN6199-5mg |
Atalaphylline |
28233-35-4 | 5mg |
¥ 3710 | 2024-07-20 |
9(10H)-Acridinone,1,3,5-trihydroxy-2,4-bis(3-methyl-2-buten-1-yl)- Letteratura correlata
-
1. Index pages
-
Joseph P. Michael Nat. Prod. Rep. 2000 17 603
-
J. P. Michael Nat. Prod. Rep. 1991 8 53
-
4. Rutaceous constitutents. Part II. Two acridone alkaloids from Atalantia ceylanica(Rutaceae)Alan W. Fraser,John R. Lewis J. Chem. Soc. Perkin Trans. 1 1973 1173
-
5. Chapter 14. Alkaloids
28233-35-4 (9(10H)-Acridinone,1,3,5-trihydroxy-2,4-bis(3-methyl-2-buten-1-yl)-) Prodotti correlati
- 139726-37-7(Tenuifoliside C)
- 2228756-53-2(1-(2-fluoro-6-methoxyphenyl)-2-methylpropan-2-ol)
- 1909252-89-6(1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one)
- 1956379-86-4(4-Cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one)
- 1036260-18-0((1S,3R)-3-aminocyclopentanol)
- 2276592-08-4((2S)-3-(dimethylamino)-2-acetamidopropanoic acid)
- 2679942-70-0((2S)-2-{(benzyloxy)carbonylamino}-3-3-(prop-2-en-1-yl)phenylpropanoic acid)
- 12128-26-6(Tungsten, tricarbonyl(h5-2,4-cyclopentadien-1-yl)hydro-)
- 2228469-42-7(methyl2-(5-methylpyridin-2-yl)propan-2-ylamine)
- 2189434-93-1(N-[(6-methylpyrimidin-4-yl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
